molecular formula C15H14ClN3O3 B5538240 N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide

N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide

Cat. No. B5538240
M. Wt: 319.74 g/mol
InChI Key: ZBBONLHGRSXJHK-CAOOACKPSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with specific phenylacetamides or furan derivatives. For instance, Arjunan et al. (2009) conducted spectroscopic investigations on similar compounds, providing insights into the influence of methyl groups on the amide group's characteristic frequencies, highlighting the complex nature of synthesizing such molecules (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been analyzed through various spectroscopic techniques. For example, the use of FT-IR and FT-Raman spectroscopy provides detailed insights into the vibrational characteristics of the compounds, aiding in the understanding of their molecular geometry and bonding (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Chemical Reactions and Properties

The reactivity of compounds with similar structures has been explored, showing how specific functional groups influence their chemical behavior. For instance, Hamad and Hashem (2000) discussed the synthesis of pyridazinones and oxadiazoles through reactions involving furan derivatives, indicating the versatility and reactivity of these molecules (Hamad & Hashem, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of such compounds in different environments. Studies on related molecules have detailed their crystal structures, providing a basis for predicting the physical properties of "N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide" (Gowda et al., 2000).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study focuses on the synthesis of novel bis-α,β-unsaturated ketones and their derivatives, demonstrating antimicrobial evaluation against various pathogens. The compounds were synthesized through reactions involving different aromatic aldehydes, leading to products with potential antimicrobial properties. This study indicates the utility of similar compounds in developing new antimicrobial agents (Altalbawy, 2013).

Antimycobacterial Activity

Another relevant study synthesizes various hydrazinocarbonyl phenyl hydrazones and evaluates their antimycobacterial activity. The compounds showed significant activity against Mycobacterium species, suggesting the potential of similar chemical structures in tuberculosis treatment research (Küçükgüzel et al., 1999).

Ring Transformations and Chemical Synthesis

Research on ring transformations of morpholinofurans and related compounds provides insights into the synthesis of complex chemical structures. These transformations have implications for creating new compounds with varied biological activities, highlighting the versatility of furan-based compounds in synthetic chemistry (Boyd & Heatherington, 1974).

Herbicide Synthesis

A study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides illustrates the application of similar compounds in the agricultural sector. The synthesis of these compounds at high specific activity supports studies on their metabolism and mode of action, providing a pathway for developing more efficient and safer agricultural chemicals (Latli & Casida, 1995).

Novel Synthesis Methods

Further research introduces a facile method for synthesizing tetrahydro-3-pyridazinones and oxadiazoles, showcasing the chemical versatility and potential pharmacological applications of compounds with similar structural motifs. This work underscores the ongoing exploration of new synthetic routes for developing pharmaceuticals and other functional materials (Hamad & Hashem, 2000).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-9-6-7-11(22-9)8-17-19-15(21)14(20)18-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,18,20)(H,19,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBONLHGRSXJHK-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide

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